molecular formula C20H12BrN3O3 B7717832 N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide CAS No. 2215259-51-9

N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

Cat. No.: B7717832
CAS No.: 2215259-51-9
M. Wt: 422.2 g/mol
InChI Key: WQVWKUJBEZJIIV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrrolopyridinyl core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridinyl core, followed by the introduction of the bromophenyl group. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is unique due to its specific structural features, such as the combination of a bromophenyl group with a pyrrolopyridinyl core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O3/c21-13-6-8-14(9-7-13)23-18(25)12-3-1-4-15(11-12)24-19(26)16-5-2-10-22-17(16)20(24)27/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVWKUJBEZJIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)N=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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